molecular formula C10H10O3 B358456 Methyl 4-hydroxycinnamate CAS No. 19367-38-5

Methyl 4-hydroxycinnamate

Cat. No. B358456
CAS RN: 19367-38-5
M. Wt: 178.18g/mol
InChI Key: NITWSHWHQAQBAW-QPJJXVBHSA-N
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Patent
US07384952B2

Procedure details

Thionyl chloride (1.33 mL) is added dropwise to methanol (30 mL) under ice-cooling and the solution is stirred for 10 minutes. To the solution is added 4-hydroxycinnamic acid (3.0 g) and the mixture is stirred at room temperature for 4 days. The reaction mixture is concentrated and the residue is diluted with ethyl acetate (50 mL), washed successively with a saturated sodium hydrogencarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is re-crystallized from ethyl acetate/n-hexane to methyl 4-hydroxycinnamate (2.86 g, yield; 88%) as pale yellow crystals.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5]O.[OH:7][C:8]1[CH:18]=[CH:17][C:11]([CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1>C(OCC)(=O)C.CCCCCC>[OH:7][C:8]1[CH:9]=[CH:10][C:11]([CH:12]=[CH:13][C:14]([O:16][CH3:5])=[O:15])=[CH:17][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.33 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC=C(C=CC(=O)O)C=C1
Step Three
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 4 days
Duration
4 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
the residue is diluted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed successively with a saturated sodium hydrogencarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=CC=C(C=CC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07384952B2

Procedure details

Thionyl chloride (1.33 mL) is added dropwise to methanol (30 mL) under ice-cooling and the solution is stirred for 10 minutes. To the solution is added 4-hydroxycinnamic acid (3.0 g) and the mixture is stirred at room temperature for 4 days. The reaction mixture is concentrated and the residue is diluted with ethyl acetate (50 mL), washed successively with a saturated sodium hydrogencarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is re-crystallized from ethyl acetate/n-hexane to methyl 4-hydroxycinnamate (2.86 g, yield; 88%) as pale yellow crystals.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5]O.[OH:7][C:8]1[CH:18]=[CH:17][C:11]([CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1>C(OCC)(=O)C.CCCCCC>[OH:7][C:8]1[CH:9]=[CH:10][C:11]([CH:12]=[CH:13][C:14]([O:16][CH3:5])=[O:15])=[CH:17][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.33 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC=C(C=CC(=O)O)C=C1
Step Three
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 4 days
Duration
4 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
the residue is diluted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed successively with a saturated sodium hydrogencarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=CC=C(C=CC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07384952B2

Procedure details

Thionyl chloride (1.33 mL) is added dropwise to methanol (30 mL) under ice-cooling and the solution is stirred for 10 minutes. To the solution is added 4-hydroxycinnamic acid (3.0 g) and the mixture is stirred at room temperature for 4 days. The reaction mixture is concentrated and the residue is diluted with ethyl acetate (50 mL), washed successively with a saturated sodium hydrogencarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is re-crystallized from ethyl acetate/n-hexane to methyl 4-hydroxycinnamate (2.86 g, yield; 88%) as pale yellow crystals.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5]O.[OH:7][C:8]1[CH:18]=[CH:17][C:11]([CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1>C(OCC)(=O)C.CCCCCC>[OH:7][C:8]1[CH:9]=[CH:10][C:11]([CH:12]=[CH:13][C:14]([O:16][CH3:5])=[O:15])=[CH:17][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.33 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC=C(C=CC(=O)O)C=C1
Step Three
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 4 days
Duration
4 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
the residue is diluted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed successively with a saturated sodium hydrogencarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=CC=C(C=CC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.